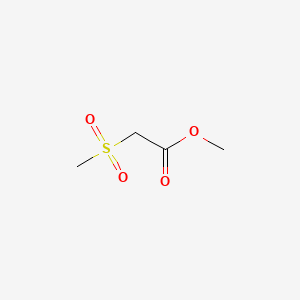

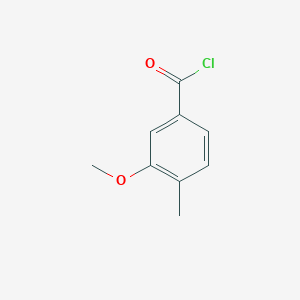

1-Bromo-2,5-difluoro-4-methylbenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves regioselective halogenation reactions. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene under various conditions leads to different bromination products, including a compound with a bromomethyl group . Similarly, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene through nitration in water is reported to have a high yield and purity . These methods suggest that the synthesis of 1-Bromo-2,5-difluoro-4-methylbenzene could potentially be achieved through direct halogenation of a suitably substituted benzene precursor.

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be determined using X-ray crystallography and spectroscopic methods. For example, the crystal structure of 1-Bromo-2,3,5,6-tetramethylbenzene was determined to have two stable crystalline phases, with the room temperature phase crystallizing in an orthorhombic system . This indicates that 1-Bromo-2,5-difluoro-4-methylbenzene may also exhibit interesting crystalline properties, which could be explored using similar techniques.

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives can be quite diverse. For instance, the reaction of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene with butyllithium and phenyllithium leads to more crowded benzene derivatives . This suggests that the presence of bromine and fluorine atoms on the benzene ring can influence the outcome of reactions with organolithium reagents, which could be relevant for the chemical transformations of 1-Bromo-2,5-difluoro-4-methylbenzene.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are influenced by the nature and position of the substituents on the aromatic ring. For example, the crystal structure analysis of various bromo- and bromomethyl-substituted benzenes reveals a variety of packing motifs and intermolecular interactions, such as C–H···Br and C–Br···π . These interactions can affect the melting points, solubility, and other physical properties of the compounds. Additionally, the presence of fluorine atoms can lead to C–H···F–C hydrogen bonding, as observed in 1,2,3,5-tetrafluorobenzene , which could also be expected for 1-Bromo-2,5-difluoro-4-methylbenzene.

Safety And Hazards

Propriétés

IUPAC Name |

1-bromo-2,5-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2/c1-4-2-7(10)5(8)3-6(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZTNEQVEYQORQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382351 | |

| Record name | 1-bromo-2,5-difluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,5-difluoro-4-methylbenzene | |

CAS RN |

252004-42-5 | |

| Record name | 1-bromo-2,5-difluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-[4-(methylsulfonyl)phenyl]thiazole](/img/structure/B1334182.png)

![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1334188.png)